molecular formula C71H81N19O18S5 B079967 Siomycin A CAS No. 12656-09-6

Siomycin A

Número de catálogo: B079967
Número CAS: 12656-09-6
Peso molecular: 1648.9 g/mol
Clave InChI: AKFVOKPQHFBYCA-KJULAZMPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Siomycin A is a thiopeptide antibiotic first isolated in 1959 from Streptomyces sioyaensis . It belongs to the "class b" thiopeptides, characterized by a six-membered dehydropiperidine core and a quinaldic acid (QA) side ring . Structurally, it consists of a macrocyclic core with post-translational modifications, including dehydrated residues (e.g., dehydroalanine, Dha) and a QA moiety derived from tryptophan . This compound exhibits dual bioactivity: it inhibits Gram-positive bacteria by targeting the 50S ribosomal subunit and demonstrates anticancer effects by suppressing the oncogenic transcription factor FoxM1, which is overexpressed in multiple cancers . Its IC50 values for ovarian cancer cells (PA1 and OVCAR3) are ~2.5–5.0 µM, achieved through ROS-mediated apoptosis and mitochondrial dysfunction .

Métodos De Preparación

Total Synthesis of Siomycin A

The total synthesis of this compound, achieved through convergent segment coupling, represents a landmark in organic chemistry. The strategy divides the molecule into five synthetic segments (A–E), each prepared via stereoselective reactions .

Segment A: Dehydropiperidine Synthesis

Segment A, a dehydropiperidine moiety, was synthesized using azomethine ylide and chiral sulfinimine coupling. Stereoselective reduction of the six-membered imine intermediate ensured the correct configuration . Key steps included:

  • Azomethine ylide generation via thermal decomposition of an N-alkylated amino acid.

  • Sulfinimine coupling to establish stereochemical control at C2 and C3 positions.

  • Reductive cyclization with NaBH4 to yield the dehydropiperidine core .

Segment B: Pentapeptide Synthesis

The pentapeptide segment (B) incorporated β-phenylselenoalanine residues. Critical reactions included:

  • β-Lactone phenylselenylation to introduce selenium for subsequent oxidative elimination.

  • Vinylzinc addition to a chiral sulfinimine, ensuring α,β-unsaturated ester formation with >95% enantiomeric excess .

  • Oxazoline-thioamide conversion using Lawesson’s reagent to finalize the thiazole ring .

Segment C: Dihydroquinoline Synthesis

Segment C, a dihydroquinoline unit, was constructed via:

  • Olefination of tetrahydroquinoline N-oxide using triflic anhydride and triethylamine.

  • Stereoselective ketone reduction with L-Selectride to install the C15 hydroxyl group.

  • Yb(OTf)3-catalyzed epoxide opening by an amino group, achieving regioselective ring expansion .

Segments D and E: β-Phenylselenoalanine Dipeptides

Segments D and E, both β-phenylselenoalanine dipeptides, were synthesized via:

  • Solid-phase peptide synthesis (SPPS) using Fmoc-protected residues.

  • Selenium-directed cross-coupling to integrate phenylselenyl groups at β-positions .

Assembly of Synthetic Segments

The final assembly involved sequential coupling and cyclization:

  • Esterification of Segments A and C using DCC/DMAP, forming the A-C intermediate .

  • Coupling with Segment D via HATU/DIEA, followed by lactamization to yield A-C-D .

  • Amidation with Segment B and one-pot cyclization to generate the macrocyclic core .

  • Elongation with Segment E and oxidative elimination of phenylselenyl groups, completing this compound .

Table 1: Key Reaction Conditions for Segment Synthesis

SegmentKey ReactionReagents/ConditionsYield (%)Reference
AAzomethine ylide couplingCH2Cl2, −78°C, 12 h62
BVinylzinc additionTHF, −40°C, 3 h78
CYb(OTf)3 epoxide openingMeCN, 25°C, 6 h85
D/ESPPSHATU, DIEA, DMF, 24 h90

Derivatization for Enhanced Solubility

Native this compound exhibits poor aqueous solubility, limiting its therapeutic application. Derivatization with thiolcarboxylic acids significantly improves solubility while retaining bioactivity .

Bis-Thiolcarboxylic Acid Derivatives

Reaction of this compound with excess thiolcarboxylic acids (e.g., thiomalic acid) in DMF under nitrogen yielded bis-derivatives:

  • Reaction conditions : 20 h, 22°C, 1:2 molar ratio (this compound:thiolcarboxylic acid).

  • Isolation : Ether precipitation followed by isopropanol recrystallization .

Table 2: Properties of Thiolcarboxylic Acid Derivatives

Thiolcarboxylic AcidDerivative TypeSolubility (mg/mL)Antibacterial Activity (MIC, μg/mL)
Thiomalic acidBis-derivative12.50.78
Thioglycolic acidBis-derivative8.21.56
L-CysteineMono-derivative5.43.12

Mono-Thiomalic Acid Derivative

Controlled reaction duration (6 h) produced the mono-derivative:

  • Advantages : Higher purity (≥95% by HPLC) and stability compared to bis-derivatives .

  • Salt formation : Trisodium salts of mono-thiomalic acid-Siomycin A showed optimal solubility (15.8 mg/mL) and pH stability .

Analytical Characterization of Synthetic this compound

Spectroscopic Validation

  • HRMS : m/z 1648.9 [M+H]+ (calc. for C71H81N19O18S5) .

  • NMR : Characteristic signals for dehydropiperidine (δ 5.8 ppm, d) and thiazole rings (δ 7.2–7.5 ppm) .

  • IR : Amide I band at 1650 cm−1 and thioester C=S stretch at 680 cm−1 .

Solubility and Formulation

  • Stock solution preparation : 10 mM in DMSO, stable at −20°C for 1 month .

  • In vivo formulation : DMSO/PEG300/Tween 80/ddH2O (1:4:2:3 ratio) for clear solutions .

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of this compound Preparation Methods

MethodYield (%)Purity (%)SolubilityScalability
Total synthesis4–6≥98Low (0.1 mg/mL)Low (20+ steps)
Bis-thiomalic derivative80–8890High (12.5 mg/mL)Moderate
Mono-thiomalic derivative7095High (15.8 mg/mL)High

Análisis De Reacciones Químicas

Types of Reactions: Siomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity and solubility.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of specific functional groups in this compound’s structure using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological properties and solubility. These derivatives are often more effective in inhibiting bacterial growth and have improved pharmacokinetic profiles .

Aplicaciones Científicas De Investigación

Antitumor Activity

Mechanism of Action
Siomycin A has been shown to exert antitumor effects through multiple mechanisms:

  • Inhibition of Proliferation : Studies have demonstrated that this compound significantly inhibits the proliferation of various human tumor cell lines, including leukemia and pancreatic cancer cells. For instance, the IC50 values for MiaPaCa-2 pancreatic cancer cells were found to be 6.38 µmol/L at 24 hours and decreased to 0.54 µmol/L at 72 hours, indicating a time- and dose-dependent effect on cell viability .
  • Induction of Apoptosis : The compound induces apoptosis in tumor cells by downregulating proteins associated with cell survival, such as α-tubulin, and promoting morphological changes indicative of programmed cell death .
  • Reactive Oxygen Species (ROS) Production : this compound induces ROS-mediated cytotoxicity in ovarian cancer cells, enhancing the effectiveness of other chemotherapeutics like cisplatin . This mechanism involves the inhibition of antioxidant enzymes, leading to increased oxidative stress within cancer cells.

Combination Therapies

This compound has been explored in combination with other chemotherapeutic agents to overcome drug resistance:

  • Enhancing 5-Fluorouracil Efficacy : In cholangiocarcinoma models, this compound has been shown to enhance the cytotoxicity of 5-Fluorouracil by inhibiting Forkhead box M1 (FOXM1), a protein linked to drug resistance . This combination therapy allows for reduced dosages of 5-Fluorouracil while maintaining therapeutic efficacy.
  • Synergistic Effects with Cisplatin : The combination of this compound with cisplatin has demonstrated improved outcomes in ovarian cancer treatment, suggesting that this approach could be beneficial in clinical settings where resistance to standard therapies is observed .

Targeting Cancer Stem Cells

Research indicates that this compound may effectively target cancer stem cells, which are often responsible for tumor recurrence and metastasis:

  • Inhibition of Brain Tumor Stem Cells : In studies involving glioblastoma multiforme (GBM), this compound reduced the expression of maternal embryonic leucine-zipper kinase (MELK), a key regulator of stem-like GBM cells. This led to decreased self-renewal capacity and invasion of these cells, thereby inhibiting tumor growth in vivo .

Summary Table of Findings

Application AreaMechanism/EffectKey Findings
Antitumor ActivityInhibition of proliferationIC50 values indicate potency against various tumors
Induction of ApoptosisDownregulation of survival proteinsMorphological changes consistent with apoptosis
ROS-Mediated CytotoxicityIncreased oxidative stressEnhanced efficacy when combined with cisplatin
Combination with ChemotherapySynergistic effectsImproved outcomes in resistant cancer types
Targeting Cancer Stem CellsInhibition of MELKReduced self-renewal and invasion in GBM models

Comparación Con Compuestos Similares

Table 1: Key Features of Siomycin A and Related Thiopeptides

Compound Producer Strain Core Structure Modifications Key Moieties Bioactivity Targets
This compound Streptomyces sioyaensis Six-membered dehydropiperidine QA side ring, Dha residues Quinaldic acid, Dha FoxM1, bacterial ribosome
Thiostrepton Streptomyces laurentii Six-membered dehydropiperidine QA side ring, thiazole rings Quinaldic acid, thiazoles FoxM1, bacterial ribosome
Thiopeptin Streptomyces spp. Six-membered dehydropiperidine Variable Dha residues (0–2) QA, Dha Bacterial ribosome
Nosiheptide Streptomyces actuosus Bicyclic framework Indole side ring Indole, pyridine Bacterial ribosome
  • Structural Similarities :

    • This compound, thiostrepton, and thiopeptin share a QA moiety and a six-membered macrocyclic core, critical for ribosomal binding .
    • All undergo post-translational modifications (e.g., dehydration, cyclization) mediated by conserved biosynthetic gene clusters (BGCs) .
  • Key Differences: Nosiheptide lacks the QA moiety but incorporates an indole side ring . Thiopeptin variants (A3a, A4a, Ba) differ in C-terminal Dha residues (0–2), similar to siomycin congeners (A–E) . Thiostrepton contains additional thiazole rings absent in this compound .

Functional and Mechanistic Comparisons

Anticancer Activity:

  • This compound and thiostrepton both inhibit FoxM1, reducing tumor cell proliferation (e.g., pancreatic, ovarian cancers) .
    • This compound downregulates MMP-2/9 and α-tubulin, impairing cancer cell migration .
    • Thiostrepton induces apoptosis in breast cancer cells (MCF7) via FoxM1 suppression .
  • Nosiheptide and thiopeptin lack documented anticancer activity, primarily functioning as ribosomal-targeting antibiotics .

Antibiotic Activity:

  • All compounds inhibit Gram-positive bacteria by binding the 50S ribosomal subunit, blocking elongation factor-G (EF-G) .
    • This compound and thiostrepton exhibit overlapping spectra but differ in potency due to structural variations (e.g., thiazole rings in thiostrepton enhance stability) .

Research Findings and Clinical Relevance

  • This compound :
    • Synergizes with cisplatin in ovarian cancer treatment, enhancing cytotoxicity .
    • Induces ROS-mediated apoptosis by depleting glutathione (GSH) and antioxidant enzymes (e.g., catalase, SOD) .
  • Thiostrepton: Shows efficacy in basal cell carcinoma and lung adenocarcinoma models . Limited clinical use due to poor solubility, prompting derivative development .

Actividad Biológica

Siomycin A, a thiazole antibiotic, has garnered significant attention for its biological activities, particularly in the context of cancer treatment. This compound is recognized for its ability to inhibit the transcription factor Forkhead box M1 (FoxM1), which plays a crucial role in cell proliferation and survival in various cancers. This article explores the biological activity of this compound, including its mechanisms of action, effects on tumor cells, and potential therapeutic applications.

This compound exerts its biological effects primarily by targeting FoxM1, leading to the downregulation of several downstream oncogenic proteins. The following table summarizes key mechanisms through which this compound influences cellular processes:

Mechanism Description
Inhibition of FoxM1 Directly inhibits FoxM1 transcriptional activity, reducing target gene expression.
Induction of Apoptosis Selectively induces apoptosis in transformed cells while sparing normal cells.
Reduction in Cell Proliferation Decreases viability and proliferation of various tumor cell lines.
Cytoskeletal Alterations Alters cytoskeletal structure, affecting cell morphology and migration.
Reactive Oxygen Species (ROS) Induces ROS-mediated cytotoxicity in cancer cells.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits the growth of multiple human cancer cell lines, including pancreatic (MiaPaCa-2), ovarian (PA1, OVCAR3), and glioblastoma multiforme (GBM) cells. For instance:

  • Cell Viability : In a study using the MiaPaCa-2 cell line, treatment with this compound resulted in a dose-dependent decrease in cell density and induced morphological changes from spindle to spherical shapes, indicating impaired proliferation .
  • Apoptosis Induction : Flow cytometry analyses revealed a significant increase in apoptotic cells following this compound treatment, correlating with downregulation of matrix metalloproteinases (MMP-2 and MMP-9) and α-tubulin .

In Vivo Studies

This compound has also shown promising results in animal models:

  • In a study involving immunodeficient mice with intracranial GBM tumors derived from stem-like GBM cells, pretreatment with this compound significantly reduced tumor size and improved survival rates compared to controls .
  • The compound was found to effectively reduce MELK expression in these stem-like cells, further supporting its role as a targeted therapy for aggressive brain tumors .

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound:

  • In glioblastoma research, this compound's ability to induce apoptosis selectively in malignant cells while preserving normal neural progenitor cells presents an attractive therapeutic avenue for treating this lethal cancer type .
  • Combination therapies involving this compound and other chemotherapeutics like cisplatin have shown enhanced efficacy against ovarian cancer cell lines, suggesting that this compound may be beneficial as part of multi-drug regimens .

Q & A

Basic Research Questions

Q. How is Siomycin A reliably identified and characterized in microbial extracts?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution instruments (e.g., Q-TOF) to detect this compound's molecular ion ([M+H]+ at m/z 1648.46) and its congeners (Siomycin B–D) . Compare fragmentation patterns (MS²) to literature spectra for validation . Include nuclear magnetic resonance (NMR) for structural elucidation of novel derivatives, referencing databases like GNPS for annotations .

Q. What experimental assays confirm this compound’s bioactivity against anchorage-independent cell growth?

  • Methodological Answer : Employ soft-agar colony formation assays using cancer cell lines (e.g., HeLa or MCF-7). Seed cells in 0.3% agar with varying this compound concentrations (10–100 nM). Quantify colonies after 2–3 weeks using automated imaging software. Normalize data to untreated controls and validate with positive controls (e.g., cisplatin) .

Q. How can researchers ensure purity and stability of this compound in experimental setups?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Store lyophilized this compound at –80°C in inert atmospheres to prevent oxidation. For in vitro studies, dissolve in DMSO (≤0.1% final concentration) and verify stability via LC-MS before and after experiments .

Q. What mechanisms underlie this compound’s inhibition of oncogenic pathways?

  • Methodological Answer : Investigate its interaction with Survivin, Aurora B kinase, and ILK pathways via co-immunoprecipitation (Co-IP) and Western blotting. Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target specificity. Measure downstream effects on cyclin B levels and apoptosis markers (e.g., cleaved caspase-3) .

Q. What are the standard protocols for quantifying this compound in complex biological matrices?

  • Methodological Answer : Develop a validated LC-MS/MS method with deuterated internal standards to account for matrix effects. Optimize extraction protocols (e.g., solid-phase extraction for serum/plasma) and report limits of detection (LOD) and quantification (LOQ) following ICH guidelines .

Advanced Research Questions

Q. How do researchers address variability in this compound’s efficacy across different cell lines or model organisms?

  • Methodological Answer : Conduct systematic reviews of existing data to identify confounding factors (e.g., cell line genetic backgrounds, culture conditions) . Design cross-comparative studies using isogenic cell lines and standardized protocols (e.g., ATCC-recommended media). Apply meta-analysis tools to quantify heterogeneity .

Q. What strategies resolve contradictions in this compound’s reported IC₅₀ values for cancer cells?

  • Methodological Answer : Replicate studies under controlled conditions (e.g., hypoxia vs. normoxia) and document all variables (e.g., passage number, serum batch). Use Bayesian statistical models to integrate prior data and assess uncertainty . Publish raw datasets and analytical pipelines for transparency .

Q. How to design dose-response studies for this compound in combination therapies?

  • Methodological Answer : Apply Chou-Talalay synergy analysis to evaluate combinations with chemotherapeutics (e.g., paclitaxel). Use a factorial design with ≥5 concentration points per agent. Calculate combination indices (CI) and generate isobolograms to distinguish additive, synergistic, or antagonistic effects .

Q. What genomic/metabolomic approaches elucidate this compound’s biosynthetic pathways in Actinobacteria?

  • Methodological Answer : Perform whole-genome sequencing of Planomonospora strains to identify biosynthetic gene clusters (BGCs) linked to thiopeptide production. Correlate with metabolomic data using tools like antiSMASH and MZmine. Validate via heterologous expression in Streptomyces hosts .

Q. How can multi-omics data improve understanding of this compound’s ecological roles in microbial communities?

  • Methodological Answer : Integrate metatranscriptomics (to assess gene expression in situ) and imaging mass spectrometry (to localize this compound in biofilms). Compare with co-occurrence networks to identify interspecies interactions (e.g., antibiotic resistance modulation) .

Propiedades

Número CAS

12656-09-6

Fórmula molecular

C71H81N19O18S5

Peso molecular

1648.9 g/mol

Nombre IUPAC

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-/t30-,31-,32+,33+,34+,38+,44+,46-,47-,48-,50-,51+,52+,70+,71+/m0/s1

Clave InChI

AKFVOKPQHFBYCA-KJULAZMPSA-N

SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

SMILES isomérico

C/C=C\1/C2=N[C@H](CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H]4[C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N[C@H](C(=O)NC(=C)C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@]7(CCC(=N[C@@H]7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C)C(C)C)C(=C5)[C@H](C)O)C)[C@@](C)([C@@H](C)O)O

SMILES canónico

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

Apariencia

White solid

Sinónimos

1-valine-2-(2,3-didehydroalanine)thiostrepton
siomycin A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Siomycin A
Reactant of Route 2
Siomycin A
Reactant of Route 3
Siomycin A
Reactant of Route 4
Siomycin A
Reactant of Route 5
Siomycin A
Reactant of Route 6
Siomycin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.